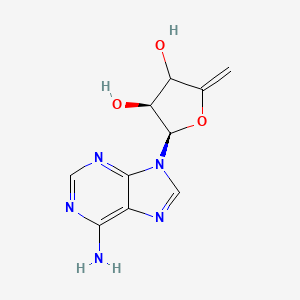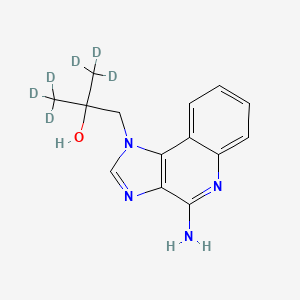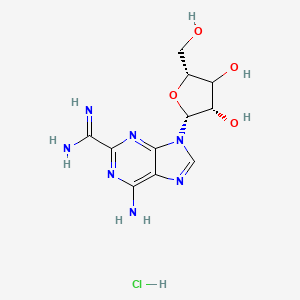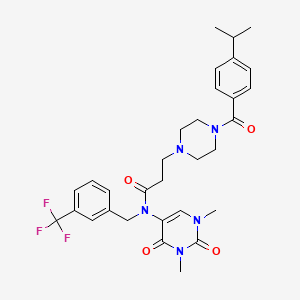
Di(2-ethylhexyl) azelate-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(2-ethylhexyl) azelate-d14 is a deuterium-labeled compound, specifically the deuterium-labeled form of Di(2-ethylhexyl) azelate. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(2-ethylhexyl) azelate-d14 typically involves the esterification of azelaic acid with deuterium-labeled 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the high-purity product required for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Di(2-ethylhexyl) azelate-d14 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Azelaic acid and 2-ethylhexanoic acid.
Reduction: 2-ethylhexanol and azelaic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Di(2-ethylhexyl) azelate-d14 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Di(2-ethylhexyl) azelate-d14 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in mass spectrometry, allowing researchers to track the compound’s distribution and transformation. This helps in understanding the metabolic pathways and molecular targets involved in the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Di(2-ethylhexyl) adipate (DEHA): Another ester used as a plasticizer and in similar research applications.
Di(2-ethylhexyl) phthalate (DEHP): Commonly used plasticizer with similar ester functional groups.
Di(2-ethylhexyl) sebacate (DEHS): Used in similar industrial applications as a plasticizer
Uniqueness
Di(2-ethylhexyl) azelate-d14 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool in pharmacokinetics and other scientific research fields .
Propiedades
Fórmula molecular |
C25H48O4 |
|---|---|
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioate |
InChI |
InChI=1S/C25H48O4/c1-5-9-16-22(7-3)20-28-24(26)18-14-12-11-13-15-19-25(27)29-21-23(8-4)17-10-6-2/h22-23H,5-21H2,1-4H3/i11D2,12D2,13D2,14D2,15D2,18D2,19D2 |
Clave InChI |
ZDWGXBPVPXVXMQ-MCSWSIPZSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)OCC(CC)CCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CC)CCCC |
SMILES canónico |
CCCCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)





